molecular formula C14H14FN3O B581611 4-(6-Aminopyridin-3-yl)-N-ethyl-2-fluorobenzamide CAS No. 1314987-52-4

4-(6-Aminopyridin-3-yl)-N-ethyl-2-fluorobenzamide

Cat. No. B581611
M. Wt: 259.284
InChI Key: COLKCZYSBLAVHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-(6-Aminopyridin-3-yl)-N-ethyl-2-fluorobenzamide” is a derivative of pyridine, which is a basic heterocyclic organic compound. Pyridine derivatives are often used in the synthesis of pharmaceuticals and agrochemicals .


Synthesis Analysis

While specific synthesis methods for “4-(6-Aminopyridin-3-yl)-N-ethyl-2-fluorobenzamide” were not found, a related compound, “4-(6-Aminopyridin-3-yl)piperazine-1-carboxylic acid tert-butyl ester”, has been synthesized using 5-bromine-2-nitropyridine and piperazine as initial raw materials .


Molecular Structure Analysis

The molecular structure of the related compound “tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate” is available . It has a molecular formula of C14H22N4O2 and a molecular weight of 278.35 .


Physical And Chemical Properties Analysis

The related compound “tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate” has a number of physical and chemical properties listed, including a high GI absorption, a Log Po/w (iLOGP) of 2.41, and a water solubility of 1.28 mg/ml .

Scientific Research Applications

  • Scientific Field: Industrial Testing

    • The compound “tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate” is used in industrial testing applications .
    • Unfortunately, the specific methods of application or experimental procedures are not detailed in the source .
    • The outcomes of these industrial testing applications are not provided in the source .
  • Scientific Field: Cancer Research

    • A series of new 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were designed, synthesized and characterized for their potential as anticancer agents via PI3Kα Inhibition .
    • These compounds were synthesized and characterized by 1H NMR, 13C NMR and HRMS spectra analyses .
    • In the in vitro anticancer assay, most of the synthetic compounds showed submicromolar inhibitory activity against various tumour cell lines . One compound, referred to as 13k, was particularly potent with IC50 values ranging from 0.09 μΜ to 0.43 μΜ against all the tested cell lines . Moreover, 13k induced cell cycle arrest at G2/M phase and cell apoptosis of HCC827 cells by inhibition of PI3Kα with an IC50 value of 1.94 nM .

Safety And Hazards

The related compound “tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate” has a safety signal word of “Warning” and hazard statements H315-H319-H335 .

properties

IUPAC Name

4-(6-aminopyridin-3-yl)-N-ethyl-2-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN3O/c1-2-17-14(19)11-5-3-9(7-12(11)15)10-4-6-13(16)18-8-10/h3-8H,2H2,1H3,(H2,16,18)(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COLKCZYSBLAVHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=C(C=C1)C2=CN=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10718563
Record name 4-(6-Aminopyridin-3-yl)-N-ethyl-2-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-Aminopyridin-3-yl)-N-ethyl-2-fluorobenzamide

CAS RN

1314987-52-4
Record name 4-(6-Aminopyridin-3-yl)-N-ethyl-2-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.